Potassium chromate

Description

Properties

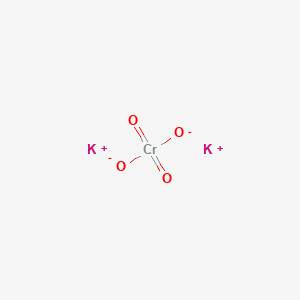

IUPAC Name |

dipotassium;dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2K.4O/q;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXNVYPJWBTAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2CrO4, CrK2O4 | |

| Record name | POTASSIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_chromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064858 | |

| Record name | Potassium chromate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.190 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium chromate is a yellow crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, in making pigments for paints and inks, as a fungicide, and to make other chromium compounds., Lemon-yellow solid; Soluble in water; [Merck Index] Yellow crystalline solid; [MSDSonline], YELLOW CRYSTALS. | |

| Record name | POTASSIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1000 °C | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 65.0 g/100 g water at 25 °C, In water, 39.96 wt% at 20 °C; 45.0 wt% at 100 °C, 62.9 g/100 cc water at 20 °C; 79.2 g/100 cc water at 100 °C, Insoluble in alcohol, acetone, phenyl cyanide, Solubility in water, g/100ml at 20 °C: 62.9 (good) | |

| Record name | POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.73 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 2.73, Density (at 18 °C): 2.73 g/cm³ | |

| Record name | POTASSIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Zero, Vapor pressure at 20 °C: negligible | |

| Record name | POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow orthorhombic crystals, Lemon-yellow crystals | |

CAS No. |

7789-00-6, 18453-57-1 | |

| Record name | POTASSIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51Cr-Potassium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium chromate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P0R38CN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

975 °C, 968 °C | |

| Record name | POTASSIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis and Preparation of Potassium Chromate Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of potassium chromate (K₂CrO₄) crystals. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and an understanding of the chemical principles underpinning various synthetic routes. This document covers common laboratory-scale preparations, industrial production methods, and techniques for crystal growth and characterization. Additionally, it addresses the cellular toxicity mechanisms of hexavalent chromium, a critical consideration for health and safety.

Physicochemical Properties and Solubility

This compound is a yellow, crystalline, inorganic compound. It is known for its high solubility in water, a property that is crucial for its synthesis and crystallization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | K₂CrO₄ |

| Molar Mass | 194.19 g/mol [1] |

| Appearance | Yellow crystalline powder[1] |

| Density | 2.732 g/cm³[1] |

| Melting Point | 968 °C[1] |

| Boiling Point | 1000 °C[1] |

| Crystal Structure | Orthorhombic[1] |

The solubility of this compound in water is highly dependent on temperature, a key factor in crystallization processes.

Table 2: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 0 | 56.3 |

| 10 | 60.0 |

| 20 | 63.7[1] |

| 40 | 67.8 |

| 60 | 70.1 |

| 80 | 75.1[1] |

| 100 | 79.2[1] |

Synthesis Methodologies

Several methods are employed for the synthesis of this compound, ranging from small-scale laboratory preparations to large-scale industrial production.

Laboratory-Scale Synthesis

A common and straightforward laboratory method involves the conversion of potassium dichromate (K₂Cr₂O₇) to this compound by increasing the pH. This is typically achieved by reacting it with a potassium base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).

Experimental Protocol: Synthesis from Potassium Dichromate and Potassium Hydroxide

-

Dissolution: Dissolve a specific amount of potassium dichromate in distilled water. The solution will have a characteristic orange color.

-

Basification: Slowly add a stoichiometric amount of a concentrated potassium hydroxide solution to the potassium dichromate solution while stirring continuously. The reaction is as follows: K₂Cr₂O₇(aq) + 2KOH(aq) → 2K₂CrO₄(aq) + H₂O(l)[1]

-

Color Change: Observe the color change from orange to a distinct yellow, indicating the formation of chromate ions.

-

Crystallization: Concentrate the resulting yellow solution by heating to induce supersaturation. Allow the solution to cool slowly to room temperature to form yellow crystals of this compound.

-

Isolation and Drying: Isolate the crystals by filtration, wash them with a small amount of cold distilled water, and dry them in an oven or desiccator.

Experimental Protocol: Synthesis from Potassium Dichromate and Potassium Carbonate

-

Dissolution: Dissolve 30 g of pulverized potassium dichromate in 60 mL of boiling water.

-

Reaction: While stirring, add 18 g of potassium carbonate dihydrate (K₂CO₃·2H₂O) to the hot solution. Carbon dioxide will be evolved. The reaction is: K₂Cr₂O₇(aq) + K₂CO₃(aq) → 2K₂CrO₄(aq) + CO₂(g)

-

Filtration and Cooling: Filter the hot reaction mixture to remove any impurities. Allow the filtrate to cool to room temperature to crystallize the this compound.

-

Isolation and Recovery: Collect the crystals by filtration and dry them. Additional crystals can be obtained by evaporating the filtrate.

Chromium in a +3 oxidation state can be oxidized to the +6 state in an alkaline medium to form this compound. This method is often used when starting from chromium(III) oxide (Cr₂O₃).

Experimental Protocol: Oxidation of Chromic Oxide

-

Melt Preparation: In a crucible, melt 6.5 g of potassium hydroxide.

-

Addition of Reactants: To the molten potassium hydroxide, add 5 g of chromic oxide and 5 g of potassium nitrate (an oxidizing agent), and stir the mixture.

-

Heating and Reaction: Heat the mixture for approximately 20 minutes until a yellow paste is formed. The reaction proceeds as follows: Cr₂O₃(s) + 2KOH(l) + 3KNO₃(l) → K₂CrO₄(s) + 3KNO₂(s) + H₂O(g)

-

Dissolution and Filtration: After cooling, dissolve the yellow paste in water and filter the solution to remove any unreacted starting material or insoluble byproducts.

-

Crystallization: Evaporate the excess water from the filtrate and allow it to cool to crystallize the this compound.

Industrial Production: Roasting of Chromite Ore

The industrial production of this compound typically starts from chromite ore, which is a mixed oxide of iron and chromium (FeCr₂O₄).

Process Overview: Roasting of Chromite Ore

-

Ore Preparation: The chromite ore is finely ground to increase the surface area for the reaction.

-

Roasting: The powdered ore is mixed with potassium carbonate (or potassium hydroxide) and roasted in a furnace at high temperatures (around 1000-1100 °C) in the presence of excess air (oxygen). A simplified representation of the reaction is: 4FeCr₂O₄(s) + 8K₂CO₃(s) + 7O₂(g) → 8K₂CrO₄(s) + 2Fe₂O₃(s) + 8CO₂(g)

-

Leaching: The roasted mass is then leached with hot water to dissolve the soluble this compound, leaving behind the insoluble iron(III) oxide and other gangue minerals.

-

Purification and Crystallization: The resulting this compound solution is filtered, purified, and then concentrated and cooled to crystallize the final product. Industrial-grade this compound typically has a purity of 98-99%.

Crystallization and Crystal Characterization

The final step in the synthesis of this compound is the formation of high-purity crystals.

Recrystallization for High Purity and Controlled Crystal Size

For applications requiring high purity, recrystallization is a standard procedure. The size of the crystals can be controlled by the rate of cooling and the degree of supersaturation.

Experimental Protocol: Recrystallization

-

Preparation of a Saturated Solution: Dissolve the synthesized this compound in a minimum amount of hot distilled water to create a saturated solution.

-

Hot Filtration: If any insoluble impurities are present, filter the hot solution.

-

Controlled Cooling:

-

For large crystals: Allow the solution to cool slowly to room temperature, undisturbed. This can be achieved by placing the container in an insulated bath.

-

For smaller, more uniform crystals: Cool the solution more rapidly with gentle stirring.

-

-

Isolation: Collect the purified crystals by filtration and dry them.

Characterization of this compound Crystals

The identity and purity of the synthesized this compound crystals can be confirmed using various analytical techniques.

-

X-ray Diffraction (XRD): XRD is a powerful tool to confirm the crystalline structure of the product. The obtained diffraction pattern can be compared with standard reference patterns for this compound (e.g., JCPDS no. 15-365) to verify the orthorhombic crystal system and assess purity.[2]

-

Scanning Electron Microscopy (SEM): SEM can be used to visualize the morphology and size of the crystals. The images can provide valuable information on the success of the crystallization process in achieving the desired crystal habit.

Workflow and Logical Relationships

The synthesis and purification of this compound follow a logical workflow that can be visualized.

Caption: General workflow for the synthesis, purification, and characterization of this compound crystals.

Cellular Toxicity of Hexavalent Chromium: Relevance to Drug Development

For professionals in drug development, understanding the toxicological profile of a compound is paramount. This compound contains chromium in the +6 oxidation state, which is a known human carcinogen. Its toxicity is a significant concern and is mediated by complex cellular and molecular mechanisms.

Hexavalent chromium (Cr(VI)), as found in this compound, can readily cross cell membranes through anion transport channels.[3] Once inside the cell, it is reduced to the more reactive and ultimately more toxic trivalent chromium (Cr(III)) and other intermediate species. This reduction process generates reactive oxygen species (ROS), leading to oxidative stress.[4][5]

The generated ROS and chromium species can cause extensive cellular damage, including:

-

DNA Damage: This includes the formation of DNA adducts, DNA strand breaks, and DNA-protein crosslinks.[4]

-

Genotoxicity: The DNA damage can lead to mutations and chromosomal aberrations, which are key events in carcinogenesis.[6][7][8]

-

Apoptosis: Cr(VI) can induce programmed cell death (apoptosis) through the upregulation of genes like p53 and caspases.[4][5]

-

Mitochondrial Dysfunction: Oxidative stress can damage mitochondria, impairing cellular energy production.[4]

Several signaling pathways are implicated in Cr(VI)-induced toxicity, including the p53, PI3K-Akt, and MAPK pathways.[9]

Caption: Simplified signaling pathway of hexavalent chromium-induced cellular toxicity.

Conclusion

This technical guide has provided detailed protocols and quantitative data for the synthesis and preparation of this compound crystals. The choice of synthesis method will depend on the desired scale, purity requirements, and available starting materials. Proper crystallization techniques are essential for obtaining high-purity crystals with controlled morphology. For researchers, particularly in the life sciences and drug development, a thorough understanding of the significant toxicity and carcinogenic mechanisms of hexavalent chromium compounds is crucial for safe handling and for contextualizing any potential biological studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxic and carcinogenic effects of hexavalent chromium in mammalian cells in vivo and in vitro: a recent update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Potassium Dichromate Induced Cytotoxicity, Genotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo genotoxic effect of potassium dichromate in mice leukocytes using comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potassium dichromate induced cytotoxicity, genotoxicity and oxidative stress in human liver carcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling Pathways and Genes Associated with Hexavalent Chromium-Induced Hepatotoxicity. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-depth Technical Guide to the Chemical and Physical Properties of Potassium Chromate (K₂CrO₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium chromate (K₂CrO₄) is an inorganic compound with significant applications in laboratory and industrial settings. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for their determination, and visual representations of key chemical behaviors. All quantitative data are summarized in structured tables for ease of reference. This document is intended to serve as a critical resource for professionals in research, science, and drug development who require a thorough understanding of this compound.

Chemical and Physical Properties

This compound is a yellow, crystalline, odorless solid with a disagreeable bitter taste.[1][2][3] It is a potassium salt consisting of two potassium ions (K⁺) and one chromate ion (CrO₄²⁻) in a 2:1 ratio.[1][3] As a hexavalent chromium compound, it is a strong oxidizing agent and is classified as a carcinogen.[4][5]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy comparison and reference.

Table 1: General and Physical Properties of K₂CrO₄

| Property | Value | References |

| Molecular Formula | K₂CrO₄ | [2][6] |

| Molecular Weight | 194.19 g/mol | [1][6] |

| Appearance | Yellow crystalline solid | [1][2][6] |

| Odor | Odorless | [1][4] |

| Density | 2.732 g/cm³ | [2][4] |

| Melting Point | 968 °C - 975 °C | [2][7][8] |

| Boiling Point | 1000 °C | [2][7] |

| Crystal Structure | Orthorhombic (β-K₂CrO₄), converts to hexagonal (α-form) above 666 °C | [2][7] |

| Refractive Index | 1.74 | [1][9] |

| pH of Aqueous Solution | Alkaline (8.5 - 10.0 for a 5% w/w solution) | [1][10] |

Table 2: Solubility of K₂CrO₄

| Solvent | Solubility | Temperature (°C) | References |

| Water | 56.3 g/100 mL | 0 | [4] |

| 62.9 g/100 mL | 20 | [2][5] | |

| 63.7 g/100 mL | 20 | [4] | |

| 65.0 g/100 g water | 25 | [1] | |

| 79.2 g/100 mL | 100 | [2][5] | |

| Alcohol | Insoluble | - | [1][5][6] |

| Acetone | Insoluble | - | [1] |

Reactivity and Chemical Behavior

Chromate-Dichromate Equilibrium

In aqueous solutions, the yellow chromate ion (CrO₄²⁻) exists in equilibrium with the orange-red dichromate ion (Cr₂O₇²⁻). This equilibrium is pH-dependent. The addition of an acid to a solution of this compound will shift the equilibrium to the right, favoring the formation of potassium dichromate.[4] Conversely, the addition of a base will shift the equilibrium to the left.[11]

Reaction: 2 K₂CrO₄ + 2 H⁺ ⇌ K₂Cr₂O₇ + 2 K⁺ + H₂O

Caption: Chromate-Dichromate Equilibrium Shift with pH.

Precipitation Reactions

This compound is frequently used in precipitation titrations, notably in the Mohr method for determining halide concentrations.[12][13] When a solution of this compound is added to a solution containing silver ions, a brick-red precipitate of silver chromate (Ag₂CrO₄) is formed.[14] Similarly, a reaction with lead(II) nitrate produces a yellow precipitate of lead(II) chromate (PbCrO₄).[7][13]

Reaction with Lead(II) Nitrate: K₂CrO₄(aq) + Pb(NO₃)₂(aq) → PbCrO₄(s) + 2 KNO₃(aq)

Experimental Protocols

The following sections detail the methodologies for determining key physical properties of this compound and for its synthesis and use in a common analytical procedure.

Determination of Melting Point (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[15][16][17]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is finely powdered by grinding it with a mortar and pestle.

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[18]

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a moderate rate to approximately 20°C below the expected melting point (around 948°C).

-

Decrease the heating rate to about 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

-

Record the temperature at which the entire solid has transformed into a liquid (the end of the melting range).

-

For accuracy, perform the determination in triplicate and report the average melting range.

Determination of Density (Volume Displacement Method)

This method is suitable for determining the density of an insoluble solid like this compound.[7]

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

Beaker

-

Distilled water

Procedure:

-

Weigh a sample of dry this compound crystals using an analytical balance and record the mass (m).

-

Fill a graduated cylinder with a known volume of distilled water (V₁). The volume should be sufficient to fully submerge the crystals.

-

Carefully add the weighed this compound crystals to the graduated cylinder, ensuring no water splashes out.

-

Gently agitate to dislodge any air bubbles adhering to the crystals.

-

Record the new volume of the water and the submerged crystals (V₂).

-

The volume of the this compound sample is the difference between the final and initial volumes (V = V₂ - V₁).

-

Calculate the density (ρ) using the formula: ρ = m / V.

Determination of Water Solubility (Isothermal Saturation Method)

This protocol is based on the OECD 105 guideline for determining water solubility, specifically the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[1][4]

Apparatus:

-

Constant temperature water bath or shaker

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe with a membrane filter)

-

Analytical instrumentation for determining concentration (e.g., UV-Vis spectrophotometer, ICP-OES)

Procedure:

-

Add an excess amount of this compound to a series of Erlenmeyer flasks containing a known volume of deionized water.

-

Place the flasks in a constant temperature bath set to the desired temperature (e.g., 20°C).

-

Agitate the flasks for a sufficient period to reach equilibrium. A preliminary test can determine the time required, but 24-48 hours is typical.

-

After agitation, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant liquid using a syringe, and immediately filter it through a membrane filter to remove any suspended solid particles.

-

Determine the concentration of this compound in the filtered solution using a suitable analytical method (e.g., measuring the absorbance of the chromate ion at its λmax using UV-Vis spectroscopy and a calibration curve).

-

Repeat the measurement at different temperatures as required.

Synthesis of this compound from Potassium Dichromate

This procedure outlines the conversion of potassium dichromate to this compound.[1]

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Potassium carbonate (K₂CO₃)

-

Distilled water

-

Beaker

-

Heating plate with magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve 30 g of powdered potassium dichromate in 60 mL of boiling distilled water in a beaker with stirring.

-

Slowly add 18 g of potassium carbonate to the hot solution while continuing to stir. Effervescence will occur as carbon dioxide is released.

-

After the addition is complete, filter the hot solution to remove any impurities.

-

Allow the filtrate to cool to room temperature. Yellow crystals of this compound will precipitate.

-

Collect the crystals by filtration and wash them with a small amount of cold distilled water.

-

Dry the crystals at room temperature. Further crystals can be obtained by evaporating the mother liquor.

Caption: Workflow for the Synthesis of K₂CrO₄.

Experimental Workflow for Precipitation Titration (Mohr's Method)

This workflow illustrates the use of this compound as an indicator in the determination of chloride ion concentration using silver nitrate as the titrant.[8][10][13][14]

Caption: Workflow for Mohr's Method Titration.

Safety and Handling

This compound is highly toxic and a known human carcinogen, particularly through inhalation.[3] It is also a strong oxidizing agent and can react violently with reducing agents and combustible materials.[4][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed summary of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in the safe and effective use of this important chemical compound. The provided visualizations of key chemical processes offer a clear conceptual understanding of its behavior in solution.

References

- 1. laboratuar.com [laboratuar.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. filab.fr [filab.fr]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Rules for Inorganic Compounds [thoughtco.com]

- 10. store.astm.org [store.astm.org]

- 11. scribd.com [scribd.com]

- 12. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jru.edu.in [jru.edu.in]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. flinnsci.com [flinnsci.com]

- 16. chem.ws [chem.ws]

- 17. ASTM Testing Standards [fishersci.ca]

- 18. recrystallization - Solubility of Potassium Dichromate in Water - Chemistry Stack Exchange [chemistry.stackexchange.com]

A Comprehensive Technical Guide to the Solubility of Potassium Chromate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of potassium chromate (K₂CrO₄) in various solvents. The following sections detail quantitative solubility data, comprehensive experimental protocols for solubility determination, and logical diagrams illustrating key concepts and workflows. This information is critical for professionals in research, chemical synthesis, and pharmaceutical development where this compound may be used as a reagent or encountered as a component.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and the temperature. The following tables summarize the available quantitative data for its solubility in water and provide qualitative information for its solubility in various organic solvents.

Solubility in Water

This compound exhibits high solubility in water, which increases significantly with temperature.

| Temperature (°C) | Solubility ( g/100 mL of H₂O) |

| 0 | 56.3[1] |

| 10 | 60.0[1] |

| 20 | 62.9[2], 63.7[1][3] |

| 25 | 65.0[2] |

| 40 | 67.8[1] |

| 60 | 70.1[1] |

| 80 | 75.1[3] |

| 100 | 79.2[1][3][4][5][6] |

Solubility in Organic Solvents

This compound is generally poorly soluble in most organic solvents.

| Solvent | Solubility |

| Acetone | Insoluble[2] |

| Alcohols (general) | Insoluble[4][7][8] |

| Alkanes | Insoluble[1] |

| Aniline | Insoluble |

| Benzonitrile | Insoluble |

| Ether | Insoluble[7] |

| Ethylene Glycol | Soluble[1] |

| Methanol | Hardly dissolves[9] |

| Phenyl cyanide | Insoluble[2] |

| Trifluoroacetic Acid | Soluble[1] |

Experimental Protocols for Solubility Determination

The determination of this compound solubility is typically achieved through the isothermal saturation method, followed by quantitative analysis of the saturated solution. This can be accomplished using gravimetric or titrimetric techniques.

Isothermal Saturation Method

This is a fundamental technique used to prepare a saturated solution at a constant temperature.

Apparatus:

-

Thermostated water bath with temperature control (±0.1°C)

-

Sealed dissolution vessels (e.g., glass tubes or flasks)

-

Magnetic stirrer or rotating disk for agitation

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vessel.

-

The vessel is placed in a thermostated water bath set to the desired temperature.

-

The mixture is continuously agitated using a magnetic stirrer or rotator to facilitate the dissolution process and ensure equilibrium is reached.

-

The system is allowed to equilibrate for a sufficient period, which can range from several hours to a few days, to ensure the solution is fully saturated.[10]

-

Once equilibrium is achieved, the agitation is stopped, and the excess solid is allowed to settle.

-

A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe and immediately filtered to remove any undissolved solid particles.

Gravimetric Analysis of the Saturated Solution

This method involves the evaporation of the solvent to determine the mass of the dissolved solute.

Apparatus:

-

Analytical balance (±0.0001 g)

-

Evaporating dish or beaker

-

Drying oven

Procedure:

-

A clean, dry evaporating dish is accurately weighed.

-

A known volume or mass of the clear, saturated filtrate is transferred to the pre-weighed evaporating dish.

-

The dish and its contents are weighed to determine the mass of the saturated solution.

-

The solvent is evaporated from the solution by gentle heating.

-

The evaporating dish containing the solid residue (this compound) is then placed in a drying oven at a suitable temperature (e.g., 100-110°C) until a constant weight is achieved.[11]

-

The dish with the dry solute is cooled in a desiccator and then weighed.

-

The mass of the dissolved this compound is determined by subtracting the initial mass of the empty dish.

-

The solubility is then calculated and expressed as grams of solute per 100 mL or 100 g of solvent.

Titrimetric Analysis of the Saturated Solution (Iodometric Titration)

This method determines the concentration of the chromate ion (CrO₄²⁻) in the saturated solution through a redox titration.

Reagents:

-

Potassium iodide (KI)

-

Hydrochloric acid (HCl)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

-

Starch indicator solution

Procedure:

-

A precisely measured volume of the saturated this compound solution is diluted with deionized water in a flask.

-

An excess of potassium iodide and a measured amount of hydrochloric acid are added to the flask. The solution should be allowed to stand in the dark for approximately 10 minutes to ensure the complete reaction between chromate and iodide ions, which liberates iodine.

-

The liberated iodine is then titrated with a standardized solution of sodium thiosulfate.

-

As the endpoint is approached (the solution turns a pale yellow), a few drops of starch indicator are added, which will turn the solution a deep blue-black color.

-

The titration is continued until the blue-black color disappears, indicating the endpoint.

-

The concentration of this compound in the saturated solution is calculated based on the volume of sodium thiosulfate solution used.[12]

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound and the equilibrium relationship between chromate and dichromate ions.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound | K2CrO4 | CID 24597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (K₂CrO₄): Properties, Structure & Uses [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 7. This compound | 7789-00-6 [chemicalbook.com]

- 8. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 9. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pubs.acs.org [pubs.acs.org]

Potassium Chromate as an Inorganic Oxidizing Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium chromate (K₂CrO₄) is a yellow, crystalline inorganic compound and a potent oxidizing agent.[1][2] While its congener, potassium dichromate, is more commonly employed in organic synthesis due to its greater oxidizing strength in acidic media, this compound offers distinct reactivity, particularly in neutral or alkaline conditions.[3][4] This technical guide provides a comprehensive overview of this compound's properties, its applications as an oxidizing agent, detailed experimental protocols for key procedures, and a comparative analysis with potassium dichromate. Safety considerations for handling this carcinogenic compound are also detailed.

Introduction to this compound

This compound is the potassium salt of the chromate anion (CrO₄²⁻), where chromium is in the +6 oxidation state.[5] It is a yellow, odorless, and water-soluble solid.[1][2] Its primary role as an oxidizing agent stems from the tendency of the chromium(VI) to be reduced to the more stable chromium(III) oxidation state.[5]

While it is a strong oxidizing agent, it is considered milder than potassium dichromate.[3] The oxidizing power of chromate is significantly pH-dependent; it is a weaker oxidizing agent in alkaline solutions compared to acidic solutions.[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | K₂CrO₄ |

| Molar Mass | 194.19 g/mol |

| Appearance | Yellow crystalline powder |

| Solubility in Water | 62.9 g/100 mL at 20°C |

| Melting Point | 968°C |

| Density | 2.73 g/cm³ |

| Oxidation State of Cr | +6 |

Source: Chemiis[6]

Preparation of this compound

This compound can be prepared in the laboratory through several methods. One common method involves the reaction of potassium dichromate with potassium hydroxide.[7] The addition of the base shifts the equilibrium from the dichromate ion to the chromate ion. Another method involves the fusion of potassium hydroxide with chromium oxide.[7]

A detailed laboratory preparation involves dissolving potassium dichromate in boiling water and adding potassium carbonate. The resulting solution is filtered and cooled to crystallize the this compound.[8]

The Chromate-Dichromate Equilibrium

The oxidizing behavior of this compound is intrinsically linked to its equilibrium with potassium dichromate in aqueous solutions. This equilibrium is highly dependent on the pH of the solution. In acidic conditions, the yellow chromate ions combine to form the orange-red dichromate ions. Conversely, in alkaline conditions, the equilibrium shifts back towards the chromate ion.[9]

This equilibrium is crucial in understanding the choice of reagent for oxidation reactions. For reactions requiring a stronger oxidizing agent, the reaction is typically carried out in an acidic medium, favoring the formation of the dichromate ion.

Applications as an Oxidizing Agent

While potassium dichromate is more frequently used for large-scale organic synthesis, this compound serves as an effective oxidizing agent in specific applications, particularly in analytical chemistry and under certain synthetic conditions.

Oxidation of Alcohols

In an acidic medium, chromium(VI) reagents, including this compound which converts to dichromate, are capable of oxidizing primary and secondary alcohols.[10] Primary alcohols are initially oxidized to aldehydes, which can be further oxidized to carboxylic acids.[10][11] Secondary alcohols are oxidized to ketones.[10] Tertiary alcohols are resistant to oxidation under these conditions.

The general mechanism for the oxidation of an alcohol by chromate involves the formation of a chromate ester. This is followed by the rate-determining step where a proton is removed from the carbon bearing the hydroxyl group, leading to the formation of a carbonyl compound and a reduced chromium species.

Oxidation of Aldehydes

This compound, particularly in its dichromate form under acidic conditions, can oxidize aldehydes to carboxylic acids.[12][13] This reaction proceeds through the formation of a hydrate, which is then oxidized in a similar fashion to an alcohol.

| Substrate | Oxidizing System | Product | Yield (%) |

| Primary Alcohol | K₂Cr₂O₇ / H₂SO₄ | Carboxylic Acid | Variable |

| Secondary Alcohol | K₂Cr₂O₇ / H₂SO₄ | Ketone | Good to Excellent |

| Aldehyde | K₂Cr₂O₇ / H₂SO₄ | Carboxylic Acid | Good |

Note: Specific quantitative data for this compound as the primary reagent in organic synthesis is sparse in the literature, with most studies favoring the use of potassium dichromate in acidic media. The yields are generalized from chromium(VI) oxidation literature.

Mohr's Method for Chloride Determination

A significant application of this compound as an oxidizing agent is in Mohr's method for the titrimetric determination of chloride ions.[14] In this precipitation titration, a standard solution of silver nitrate is titrated against a solution containing chloride ions, with this compound as the indicator.

Initially, the silver ions react with the chloride ions to form a white precipitate of silver chloride. Once all the chloride ions have precipitated, the excess silver ions react with the chromate indicator to form a reddish-brown precipitate of silver chromate, signaling the endpoint of the titration.[14][15]

This method must be performed within a pH range of 6.5 to 9.[14] At a pH lower than 6.5, the chromate ion is converted to dichromate, which interferes with the endpoint. Above a pH of 9, silver hydroxide may precipitate.[14]

-

Preparation of Solutions:

-

Prepare a standard solution of silver nitrate (e.g., 0.1 M).

-

Prepare a this compound indicator solution (e.g., 5% w/v).[15]

-

The sample containing an unknown concentration of chloride ions.

-

-

Titration Procedure:

-

Pipette a known volume of the chloride-containing sample into a conical flask.

-

Add a small amount (e.g., 1 mL) of the this compound indicator solution.[14]

-

Titrate with the standard silver nitrate solution, swirling the flask continuously.

-

The endpoint is reached when the first permanent reddish-brown precipitate of silver chromate is observed.

-

Record the volume of silver nitrate solution used.

-

-

Calculation:

-

The concentration of chloride ions can be calculated using the stoichiometry of the reaction between silver ions and chloride ions.

-

References

- 1. This compound | Overview, Properties & Formula - Video | Study.com [study.com]

- 2. study.com [study.com]

- 3. difference.wiki [difference.wiki]

- 4. quora.com [quora.com]

- 5. Chromate and dichromate - Wikipedia [en.wikipedia.org]

- 6. chemiis.com [chemiis.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. differencebetween.com [differencebetween.com]

- 10. studymind.co.uk [studymind.co.uk]

- 11. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]

- 12. homework.study.com [homework.study.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Ricca Chemical - this compound [riccachemical.com]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

The Environmental Peril of Hexavalent Chromium: A Technical Guide to the Impact and Disposal of Potassium Chromate Waste

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth examination of the environmental and health impacts of potassium chromate, a prominent hexavalent chromium (Cr(VI)) compound. Due to its high solubility and oxidizing potential, this compound poses a significant threat to ecosystems and human health, necessitating stringent control and advanced remediation strategies.[1][2] This document details the toxicological mechanisms of Cr(VI), summarizes critical quantitative data, outlines established protocols for waste treatment, and provides visual representations of key pathways and processes to support research and development efforts in mitigation and management.

Environmental Fate and Regulatory Landscape

Hexavalent chromium compounds, including this compound, are introduced into the environment primarily through industrial activities such as metal plating, pigment production, leather tanning, and wood preservation.[3] Their high water solubility allows for rapid dissemination into soil and groundwater systems.[1][4] Unlike the less toxic and less mobile trivalent chromium (Cr(III)), Cr(VI) is a classified human carcinogen, particularly through inhalation, and is associated with lung, nasal, and sinus cancers.[5][6][7]

Recognizing its toxicity, regulatory bodies worldwide have established maximum contaminant levels (MCLs) for chromium in various environmental media. These standards are critical benchmarks for assessing contamination and gauging the efficacy of remediation technologies.

Table 1: Regulatory Standards for Hexavalent Chromium

| Regulatory Body | Medium | Guideline/Standard | Notes |

| U.S. EPA | Drinking Water | 100 ppb (0.1 mg/L) for total chromium | Assumes 100% of the total chromium is hexavalent for the purpose of the standard.[8][9] |

| WHO | Drinking Water | 50 ppb (0.05 mg/L) for total chromium | Guideline value based on evidence supporting a threshold mode of action.[8] |

| California SWRCB | Drinking Water | 10 µg/L (10 ppb) for Cr(VI) | A state-specific MCL re-established on October 1, 2024.[10] |

| California OEHHA | Public Health Goal | 0.02 µg/L (0.02 ppb) for Cr(VI) | Represents a de minimis lifetime cancer risk from ingestion.[9][10] |

| Health Canada | Drinking Water | 50 ppb for total chromium | Based on a non-mutagenic, threshold mode of action for intestinal tumors.[8] |

| CCME (Canada) | Soil (Agricultural) | 0.4 mg/kg | Soil quality guideline for the protection of environmental and human health.[11] |

| CCME (Canada) | Soil (Industrial) | 1.4 mg/kg | Soil quality guideline for the protection of environmental and human health.[11] |

Toxicological Profile and Mechanisms of Action

The toxicity of hexavalent chromium is intrinsically linked to its intracellular reduction. The chromate anion (CrO₄²⁻) structurally resembles the sulfate anion (SO₄²⁻), allowing it to enter cells via general sulfate transporters.[5] Once inside the cell, Cr(VI) is reduced to its trivalent state (Cr(III)) through a series of reactions involving cellular reductants like ascorbate and glutathione.[5] This reductive process generates highly reactive intermediates, including Cr(V) and Cr(IV), and triggers a cascade of oxidative stress through the massive generation of reactive oxygen species (ROS).[12]

The resulting oxidative stress and the direct binding of chromium species to macromolecules lead to a range of cytotoxic and genotoxic effects, including DNA damage, protein dysfunction, apoptosis, and inflammatory responses.[13][14] Chronic exposure is linked to severe health outcomes, including damage to the liver, kidneys, and respiratory system.[3][12]

Table 2: Quantitative Toxicity Data for Hexavalent Chromium

| Compound/Form | Exposure Route | Species | Value (LC50/LD50) | Reference |

| Chromic Acid | Oral | Rat | 52.0 mg/kg (LD50) | [4] |

| Chromic Acid | Dermal | Rabbit | 57.0 mg/kg (LD50) | [4] |

| Chromic Acid | Inhalation (4h) | Rat | 0.217 mg/L (LC50) | [4] |

| Potassium Dichromate | Inhalation (4h) | Rat (Male) | 33 to 82 mg Cr(VI)/m³ (LC50) | [6] |

| Potassium Dichromate | Inhalation (4h) | Rat (Female) | 29 to 45 mg Cr(VI)/m³ (LC50) | [6] |

| Sodium Chromate | Dermal | Rabbit (Male) | 336 to 763 mg Cr(VI)/kg (LD50) | [6] |

| Sodium Chromate | Dermal | Rabbit (Female) | 36 to 553 mg Cr(VI)/kg (LD50) | [6] |

| Hexavalent Chromium | Aquatic (Acute) | Invertebrate (Scud) | 0.067 - 59.9 mg/L (50% mortality) | [15] |

| Hexavalent Chromium | Aquatic (Acute) | Fish (Fathead Minnow) | 17.6 - 249 mg/L (50% mortality) | [15] |

Disposal and Waste Treatment Methodologies

The primary strategy for treating this compound waste is the chemical reduction of toxic Cr(VI) to the more stable and less harmful Cr(III), followed by its precipitation and removal from the effluent.[16] Various physical and biological methods are also employed, each with distinct operational parameters and efficiencies.

Chemical Reduction and Precipitation

This is the most common and well-established method for treating Cr(VI)-contaminated wastewater. It involves two main steps:

-

Reduction: A reducing agent is added to the acidic wastewater to convert Cr(VI) to Cr(III).

-

Precipitation: The pH of the solution is then raised to precipitate Cr(III) as chromium hydroxide (Cr(OH)₃), which can be separated as sludge.

Common reducing agents include ferrous sulfate (FeSO₄) and sodium metabisulfite (Na₂S₂O₅).

Detailed Experimental Protocol: Reduction with Ferrous Sulfate

This protocol is based on a pilot-scale study for the removal of Cr(VI) from contaminated groundwater.[16]

-

Objective: To reduce Cr(VI) to Cr(III) and subsequently remove total chromium through coagulation and filtration.

-

Materials:

-

Cr(VI) contaminated water (e.g., influent concentration of 100 µg/L)

-

Ferrous sulfate (FeSO₄) solution (reducing agent)

-

Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH control

-

High molecular weight polymer (for flocculation)

-

-

Methodology:

-

pH Adjustment (Optional but Recommended): While complete reduction can occur even in the presence of dissolved oxygen, adjusting the initial pH to an acidic range (e.g., pH 2-3) can optimize the reaction kinetics.[17]

-

Reduction: Introduce the ferrous sulfate solution into the wastewater. A significant molar excess of Fe(II) to Cr(VI) is required for complete reduction. Doses of 10-50 times the Cr(VI) concentration have proven effective.[16] The reaction is as follows: CrO₄²⁻ + 3Fe²⁺ + 8H⁺ → Cr³⁺ + 3Fe³⁺ + 4H₂O

-

Coagulation and Precipitation: Raise the pH of the solution to a range of 7.5 - 8.5. This causes the precipitation of both chromium hydroxide (Cr(OH)₃) and ferric hydroxide (Fe(OH)₃). The iron precipitate acts as a coagulant, entrapping the chromium precipitate.

-

Flocculation: Add a low dose (0.2-1.0 mg/L) of a high molecular weight polymer to aid in the agglomeration of the precipitate into larger flocs.[16]

-

Solid-Liquid Separation: Separate the solid sludge from the treated water using a filtration system (e.g., sand filter) or clarifier.

-

-

Results: This process can reduce influent Cr(VI) concentrations of 100 µg/L to below detectable levels and total chromium concentrations to less than 5 µg/L under optimal conditions.[16] The resulting sludge must be tested for hazardous characteristics (e.g., TCLP) before final disposal in an authorized landfill.[15][16]

Table 3: Comparison of Cr(VI) Treatment Technologies

| Technology | Principle | Key Operational Parameters | Advantages | Disadvantages |

| Chemical Reduction | Reduction of Cr(VI) to Cr(III) followed by precipitation. | pH, Reductant:Cr(VI) ratio, Reaction time.[16][17] | Highly effective, reliable, and well-understood technology.[16] | Produces significant amounts of hazardous sludge; requires chemical handling.[17] |

| Adsorption | Cr(VI) ions are adsorbed onto the surface of a solid medium. | pH (optimal range 5.0-5.5), Adsorbent dose, Contact time.[18][19] | Can be cost-effective if low-cost adsorbents are used; potential for adsorbent regeneration.[19] | Adsorbent saturation requires regeneration or disposal; efficiency can be affected by other ions. |

| Ion Exchange | Cr(VI) anions (CrO₄²⁻) are exchanged for anions on a resin. | pH, Flow rate, Resin type and capacity.[18] | High removal efficiency, selective, and capable of treating large volumes. | Resins are expensive and require regeneration with chemicals, producing a concentrated waste stream. |

| Bioremediation | Microorganisms reduce Cr(VI) to Cr(III) enzymatically. | pH, Temperature, Nutrient availability, Microbial strain. | Potentially low-cost and environmentally friendly. | Slower process, requires specific microbial conditions, less effective for high concentrations. |

Conclusion and Future Outlook

The management of this compound and other hexavalent chromium wastes remains a critical environmental challenge. The established method of chemical reduction followed by precipitation is robust and effective, though it generates a secondary waste stream in the form of hazardous sludge.[16][17] Future research should focus on optimizing this process to minimize sludge production and on advancing alternative technologies like bioremediation and selective adsorption using novel, regenerable materials. For professionals in drug development and other scientific fields, a thorough understanding of the toxicology and disposal requirements for chromium compounds is essential for ensuring laboratory safety, environmental compliance, and the development of sustainable practices. All waste must be handled in accordance with local, state, and federal regulations.[15]

References

- 1. 16 09 02* Chromates, for example this compound, potassium or sodium dichromate [utilvtorprom.com]

- 2. Environmental Issues of Chromium(VI) Compounds | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gov.uk [gov.uk]

- 7. turi.org [turi.org]

- 8. americanchemistry.com [americanchemistry.com]

- 9. waterrf.org [waterrf.org]

- 10. waterboards.ca.gov [waterboards.ca.gov]

- 11. ccme.ca [ccme.ca]

- 12. Hexavalent chromium at the crossroads of science, environment and public health - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03104D [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Toxicity mechanisms and remediation strategies for chromium exposure in the environment [frontiersin.org]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. Hexavalent chromium removal by reduction with ferrous sulfate, coagulation, and filtration: a pilot-scale study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijera.com [ijera.com]

- 18. google.com [google.com]

- 19. ijsdr.org [ijsdr.org]

A Technical Guide to Tarapacaite: The Mineral Form of Potassium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tarapacaite, the naturally occurring mineral form of potassium chromate (K₂CrO₄). This document details its mineralogy, natural occurrence, and the experimental protocols utilized for its characterization, aimed at providing a comprehensive resource for scientific and research applications.

Natural Occurrence and Localities

Tarapacaite is a rare chromate mineral found exclusively in arid environments due to its high solubility in water.[1] The primary and most notable occurrences are within the nitrate deposits of the Atacama Desert in northern Chile.[2][3] These deposits are complex assemblages of various soluble salts.

Known Localities:

-

Type Locality: Oficina Maria Elena, Maria Elena, Tocopilla Province, Antofagasta Region, Chile.[1][4]

-

Zapiga, Tarapacá, Chile.[3]

-

It is also found in nitrate caliche deposits throughout the Atacama Desert.[2][3]

Mineralogy and Physical Properties

Tarapacaite is the mineralogical analogue of synthetically produced this compound. It is characterized by its vibrant yellow color and its association with other nitrate and chromate minerals.

Table 1: Physical and Optical Properties of Tarapacaite

| Property | Value | Source |

| Color | Bright yellow, yellow-orange | [1][4] |

| Crystal Habit | Thick tabular crystals, often disseminated granular | [3] |

| Cleavage | Distinct on {001} and {010} | [1] |

| Diaphaneity | Transparent | [1] |

| Specific Gravity | 2.735 (calculated) | [1] |

| Solubility | Readily soluble in water | [1] |

| Optical Class | Biaxial (-) | [3] |

| Refractive Indices | α = 1.687, β = 1.722, γ = 1.731 | [3] |

Crystallography

Tarapacaite crystallizes in the orthorhombic system and is isostructural with mascagnite.[4]

Table 2: Crystallographic Data for Tarapacaite

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [1][4] |

| Crystal Class | Dipyramidal (mmm) | [1] |

| Space Group | Pnam (No. 62) | [1] |

| Unit Cell Dimensions | a = 7.662(1) Å, b = 10.391(1) Å, c = 5.919(1) Å | [3] |

| Z (formula units/unit cell) | 4 | [3] |

Geological Formation

The formation of tarapacaite is intrinsically linked to the unique geological and climatic conditions of the Atacama Desert. The process involves the leaching of chromium from source rocks, transport, and subsequent precipitation in nitrate-rich environments.

Crystal Structure

The crystal structure of tarapacaite consists of potassium cations (K⁺) and chromate anions (CrO₄²⁻). The chromate anion has a tetrahedral geometry with the chromium atom at the center and four oxygen atoms at the corners.

Experimental Protocols

The characterization of tarapacaite involves several analytical techniques to determine its physical, chemical, and crystallographic properties.

Single-Crystal X-ray Diffraction

This technique is fundamental for determining the crystal structure, unit cell dimensions, and space group of tarapacaite.

Methodology:

-

Crystal Selection: A small, single crystal of tarapacaite, free of visible defects, is selected under a microscope.

-

Mounting: The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Monochromatic X-rays, typically from a molybdenum source (Mo-Kα radiation, λ = 0.7107 Å), are directed at the crystal.[5] The crystal is rotated, and the diffraction pattern is recorded by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The positions of the atoms within the unit cell are determined and refined to generate a final crystal structure model.[5]

Optical Microscopy - Immersion Method

The refractive indices of tarapacaite are determined using the immersion method with a polarizing microscope.

Methodology:

-

Sample Preparation: Tarapacaite crystals are crushed to a fine powder.

-

Mounting: A small amount of the powdered mineral is placed on a microscope slide and immersed in a liquid of known refractive index.[6]

-

Observation: The slide is observed under a polarizing microscope. The Becke line, a bright halo that appears around the mineral grain, is observed.[7]

-

Becke Line Test: The focus of the microscope is slightly raised. If the Becke line moves into the mineral grain, the mineral has a higher refractive index than the liquid. If it moves into the liquid, the mineral has a lower refractive index.[7]

-

Iteration: The process is repeated with a series of immersion liquids of different refractive indices until a liquid is found that matches the refractive index of the mineral. At this point, the Becke line disappears, and the mineral grain becomes nearly invisible.[6]

-

Anisotropic Minerals: For anisotropic minerals like tarapacaite, this procedure is performed with polarized light to determine the different refractive indices (α, β, γ) corresponding to the different crystallographic axes.

Wet Chemical Analysis for Chromium Content

The concentration of chromium in tarapacaite can be determined using wet chemical methods, such as titration.

Methodology:

-

Digestion: A known weight of the tarapacaite sample is dissolved in a suitable acid to bring the chromium into solution as chromate (CrO₄²⁻).

-

Reduction: The chromate is then reduced to chromium(III) (Cr³⁺) using a reducing agent like ferrous ammonium sulfate.

-

Titration: The excess reducing agent is then titrated with a standard oxidizing agent, such as potassium permanganate or potassium dichromate.

-

Endpoint Determination: The endpoint of the titration is determined by a color change, either of the titrant itself or by using an indicator.

-

Calculation: The amount of chromium in the original sample is calculated based on the stoichiometry of the reactions and the volume of titrant used. A qualitative test for the presence of the chromate ion involves adding an excess of a sodium hydroxide solution and some hydrogen peroxide to the sample, heating the mixture, and observing the color of the filtrate; a yellow color indicates the presence of the chromate ion.[8]

References

- 1. Tarapacaite - Wikipedia [en.wikipedia.org]

- 2. Tarapacaite Mineral Data [webmineral.com]

- 3. handbookofmineralogy.org [handbookofmineralogy.org]

- 4. mindat.org [mindat.org]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. msaweb.org [msaweb.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Qualitative tests on 3d-metal ions (Cr, Mn, Fe, Co, Ni, Cu, Zn) and Al, Pb: [staff.buffalostate.edu]

An In-depth Technical Guide to the Reaction of Potassium Dichromate with Potassium Hydroxide to Form Potassium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between potassium dichromate (K₂Cr₂O₇) and potassium hydroxide (KOH) to yield potassium chromate (K₂CrO₄). The core of this transformation lies in the pH-dependent equilibrium between the dichromate and chromate ions in aqueous solution. This document details the underlying principles, experimental methodologies, and quantitative data associated with this reaction, tailored for a scientific audience.

Core Principles: The Chromate-Dichromate Equilibrium

The interconversion between the orange dichromate ion (Cr₂O₇²⁻) and the yellow chromate ion (CrO₄²⁻) is a classic example of a reversible reaction governed by the principles of chemical equilibrium.[1] The position of this equilibrium is highly sensitive to the concentration of hydrogen ions (H⁺), and therefore the pH of the solution.[2][3]

The fundamental equilibrium reaction can be expressed as:

Cr₂O₇²⁻(aq) + 2OH⁻(aq) ⇌ 2CrO₄²⁻(aq) + H₂O(l)

Alternatively, considering the reaction in terms of hydrogen ions, the equilibrium is:

2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l) [4]

According to Le Chatelier's principle, the addition of a base, such as potassium hydroxide, introduces hydroxide ions (OH⁻) into the solution. These hydroxide ions react with and neutralize any hydrogen ions present, thereby decreasing the H⁺ concentration.[1][5] This shift in pH causes the equilibrium to shift to the left in the second equation, favoring the formation of the yellow chromate ion.[3][6] Conversely, the addition of an acid shifts the equilibrium to the right, favoring the formation of the orange dichromate ion.[5] It is crucial to note that this is not a redox reaction; the oxidation state of chromium remains +6 in both the chromate and dichromate ions.[3][6]

The overall reaction when potassium dichromate is treated with potassium hydroxide is:

K₂Cr₂O₇(aq) + 2KOH(aq) → 2K₂CrO₄(aq) + H₂O(l) [7][8]

This reaction proceeds to completion in the presence of a stoichiometric amount or an excess of potassium hydroxide, resulting in a color change of the solution from orange-red to yellow.[8][9]

Quantitative Data

The following tables summarize key quantitative data for the compounds involved in this reaction.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| Potassium Dichromate | K₂Cr₂O₇ | 294.185 | Red-orange crystalline solid |

| Potassium Hydroxide | KOH | 56.11 | White solid |

| This compound | K₂CrO₄ | 194.19 | Yellow crystalline solid |

| Water | H₂O | 18.015 | Colorless liquid |

Data sourced from PubChem and Wikipedia.[2][10]

Table 1: Physical Properties of Reactants and Products

| Parameter | Value | Conditions |

| pKa (HCrO₄⁻ ⇌ CrO₄²⁻ + H⁺) | ~5.9 | Aqueous solution |

| pKa (HCr₂O₇⁻ ⇌ Cr₂O₇²⁻ + H⁺) | 1.18 | Aqueous solution |

Data sourced from Wikipedia.[2]

Table 2: Acid-Base Properties of Chromate Species

Experimental Protocols

This section provides detailed methodologies for the conversion of potassium dichromate to this compound and a method for its quantitative analysis.

Synthesis of this compound from Potassium Dichromate

This protocol is based on the stoichiometric conversion of potassium dichromate to this compound using potassium hydroxide.

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Potassium hydroxide (KOH)

-

Distilled or deionized water

-

Beakers

-

Stirring rod

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Evaporating dish

Procedure:

-

Dissolution of Potassium Dichromate: Prepare a concentrated solution of potassium dichromate by dissolving a known mass (e.g., 30 g) in a minimal amount of boiling water (e.g., 60 mL).[11]

-

Preparation of Potassium Hydroxide Solution: Calculate the stoichiometric amount of potassium hydroxide required for the complete conversion of the dissolved potassium dichromate. Based on the reaction K₂Cr₂O₇ + 2KOH → 2K₂CrO₄ + H₂O, for every mole of potassium dichromate, two moles of potassium hydroxide are needed.[7] For 30 g of K₂Cr₂O₇ (approximately 0.102 mol), approximately 11.45 g of KOH (0.204 mol) is required. Dissolve the calculated mass of KOH in a small amount of water.

-

Reaction: Slowly add the potassium hydroxide solution to the hot potassium dichromate solution while stirring continuously.[7] A color change from orange to yellow will be observed, indicating the formation of this compound.[12]

-